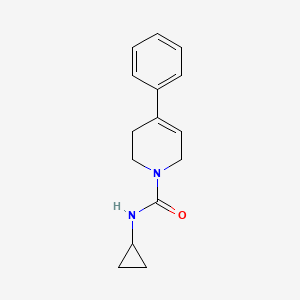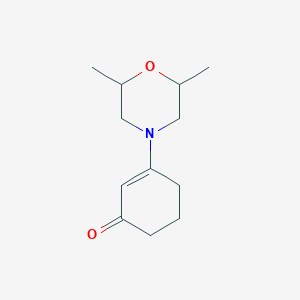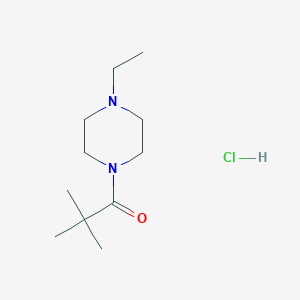![molecular formula C19H15Cl2N3O B7504198 2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)
2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DCPB and has been synthesized using various methods.
作用機序
The mechanism of action of DCPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, DCPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. In diabetes research, DCPB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism. In Alzheimer's disease research, DCPB has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
DCPB has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, DCPB has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of certain oncogenes. In diabetes research, DCPB has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, DCPB has been shown to improve cognitive function, reduce amyloid-beta accumulation, and decrease neuroinflammation.
実験室実験の利点と制限
One advantage of using DCPB in lab experiments is that it has been extensively studied and has a well-established synthesis method. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that its effects may vary depending on the cell or tissue type, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for DCPB research. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential use in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, future research may focus on optimizing the synthesis method of DCPB and improving its pharmacokinetic properties.
合成法
DCPB can be synthesized using different methods, including the reaction between 2,4-dichlorobenzoyl chloride and 2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid. This method involves the use of a base such as triethylamine or pyridine to facilitate the reaction. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
DCPB has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, DCPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, DCPB has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, DCPB has been shown to improve cognitive function and reduce amyloid-beta accumulation.
特性
IUPAC Name |
2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-12-9-10-14(16(21)11-12)19(25)22-18-15-7-4-8-17(15)23-24(18)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMHHNNPMKCLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7504120.png)

![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
![N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504156.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7504168.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)

